molecular formula C6H7ClN2 B1419617 4-chloro-5-cyclopropyl-1H-pyrazole CAS No. 1248516-15-5

4-chloro-5-cyclopropyl-1H-pyrazole

Cat. No.: B1419617
CAS No.: 1248516-15-5
M. Wt: 142.58 g/mol
InChI Key: FJQAWEVXDQXJOU-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropyl-1H-pyrazole (CAS: 1248516-15-5) is a halogenated pyrazole derivative characterized by a chlorine substituent at the 4-position and a cyclopropyl group at the 5-position of the pyrazole ring. The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving cyclopropane-containing precursors. Its structural features make it a valuable intermediate in medicinal chemistry, particularly for developing inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) .

Key characterization methods for this compound include $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, high-resolution mass spectrometry (HRMS), and liquid chromatography–mass spectrometry (LC-MS) . Its stability under high-temperature conditions (e.g., 180°C in acetonitrile) and compatibility with silica gel chromatography highlight its synthetic versatility .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Mode of Action

It’s known that pyrazole derivatives can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the target, thereby affecting its function.

Biochemical Pathways

It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-chloro-5-cyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation. Additionally, this compound has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, the compound can interact with DNA and RNA, potentially affecting their stability and function . These interactions may result in changes in gene expression and protein synthesis, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under ambient conditions, but its activity can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential . For example, its preferential accumulation in tumor tissues can enhance its anticancer effects while minimizing systemic toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can affect protein synthesis and other cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Biological Activity

4-Chloro-5-cyclopropyl-1H-pyrazole (4-Cl-5-CPz) is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structural features of 4-Cl-5-CPz, notably the presence of a chlorine atom at the 4-position and a cyclopropyl group at the 5-position, enhance its chemical reactivity and potential applications in medicinal chemistry and agriculture.

  • Molecular Formula : C7_7H8_8ClN3_3
  • Molecular Weight : Approximately 186.59 g/mol

The pyrazole ring structure allows 4-Cl-5-CPz to act as a bioisostere of carboxylic acids, which may enable it to mimic the behavior of these acids in biological systems. This property is significant for its interactions with various enzymes and receptors.

Anti-inflammatory Activity

Research indicates that compounds similar to 4-Cl-5-CPz exhibit notable anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50_{50} (μmol)Reference
4-Cl-5-CPzNot specified
Celecoxib0.04 ± 0.01
DiclofenacVaries

In one study, several pyrazole derivatives demonstrated greater anti-inflammatory potential compared to standard drugs like diclofenac and celecoxib, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .

Antimicrobial Activity

4-Cl-5-CPz has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, including E. coli and S. aureus.

CompoundActivity AgainstReference
4-Cl-5-CPzE. coli, S. aureus
Standard DrugsAmpicillin, Amoxicillin

In laboratory studies, certain pyrazole compounds showed promising results against pathogens, indicating their potential as antimicrobial agents .

Insecticidal Activity

The insecticidal properties of 4-Cl-5-CPz have been explored, with findings suggesting significant activity against various insect pests. This makes it a candidate for agricultural applications where pest control is necessary.

Structure–Activity Relationship (SAR)

The biological activity of 4-Cl-5-CPz can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine enhances its reactivity and interaction with biological targets. Variations in substituents on the pyrazole ring can lead to different pharmacological profiles.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-Chloro-3-methyl-1H-pyrazoleMethyl group at the 3-positionDifferent biological activities
5-Cyclopropyl-1H-pyrazoleNo chlorine substituentPotentially less reactive
4-Bromo-5-cyclopropyl-1H-pyrazoleBromine instead of chlorineMay have enhanced reactivity

This table illustrates how slight modifications in structure can significantly influence biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating inflammation and infections:

  • Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, certain pyrazole derivatives exhibited an anti-inflammatory effect significantly higher than that of traditional NSAIDs like indomethacin .
  • Antimicrobial Testing : A series of synthesized pyrazoles were tested against multiple bacterial strains, revealing that some compounds had comparable or superior activity compared to established antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole scaffold, including 4-chloro-5-cyclopropyl-1H-pyrazole, is recognized for its diverse therapeutic potential. It has been investigated as a pharmacophore in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The compound's structural modifications have led to the discovery of selective inhibitors targeting cyclin-dependent kinases (CDKs), particularly CDK16, which is implicated in cell cycle regulation and cancer progression .

Key Therapeutic Areas:

  • Cancer Treatment: Pyrazole derivatives exhibit anti-proliferative properties against several cancer types such as breast and cervical cancer. The presence of the cyclopropyl group enhances the selectivity and potency of these compounds against specific kinases involved in tumor growth .
  • Inflammation Disorders: The anti-inflammatory properties of pyrazole derivatives make them suitable candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies highlight the applications and effectiveness of this compound in drug development:

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of this compound were synthesized and evaluated for their inhibitory activity against CDK16. The results indicated that specific substitutions at the pyrazole ring significantly influenced potency and selectivity, with some derivatives exhibiting nanomolar activity .

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of pyrazole derivatives, including this compound. The study reported that these compounds induced G2/M phase cell cycle arrest in cancer cell lines, leading to decreased cell viability in a dose-dependent manner .

Case Study 3: Anti-Inflammatory Effects

Research has also explored the anti-inflammatory potential of pyrazole derivatives. A series of compounds were tested for their ability to inhibit pro-inflammatory cytokine production, showing promising results that support further development for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-5-cyclopropyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Vilsmeier-Haack reaction is a robust method for synthesizing 5-chloro-4-formylpyrazole derivatives. Starting from dichlorovinyl ketones and hydrazine derivatives, cyclization under acidic conditions (POCl₃/DMF) yields 5-chloro-1H-pyrazole-4-carbaldehydes. Subsequent cyclopropylation at position 5 can be achieved using cyclopropyl magnesium bromide or via cross-coupling reactions.

  • Critical Factors :
  • Temperature : Optimal cyclopropylation occurs at 0–25°C to minimize side reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-coupling steps.
  • Solvent : Dry THF or DMF improves intermediate stability.
  • Yield Optimization : Evidence from Vilsmeier-Haack syntheses reports yields of 65–85% under controlled conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm and pyrazole ring protons at δ 6.5–8.0 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using SHELX software ) confirms bond lengths (e.g., N–N: ~1.35 Å) and dihedral angles between the pyrazole ring and cyclopropyl group (e.g., 18–45°) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 198.05) .

Q. What safety protocols are recommended for handling this compound and its intermediates?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition.
  • First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The cyclopropyl group’s electron-donating effect lowers LUMO energy, favoring nucleophilic attacks at position 4 .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to predict regioselectivity in substitution reactions .

Q. What strategies mitigate discrepancies in pharmacological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, anticonvulsant activity in MES tests varies with dosing intervals and animal models .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, accounting for variables like purity (>95% required) .

Q. How does the cyclopropyl group influence the compound’s electronic structure and intermolecular interactions?

  • Methodological Answer :

  • XRD Analysis : The cyclopropyl ring introduces steric hindrance, reducing planarity (dihedral angle: ~18° with pyrazole) and altering π-π stacking in crystal lattices .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯Cl interactions contribute 12–15% to crystal packing) .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound in acidic media?

  • Methodological Answer :

  • Controlled Replication : Repeat degradation studies (e.g., HCl/MeOH at 50°C) with HPLC monitoring. Discrepancies may arise from trace metal impurities or oxygen levels .
  • Kinetic Profiling : Use Arrhenius plots to compare degradation rates across studies. For example, t₁/₂ ranges from 8–24 hours depending on pH .

Q. Methodological Tables

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialYield (%)Key Reference
Vilsmeier-HaackDichlorovinyl ketones65–85
Cross-CouplingCyclopropyl Grignard70–78

Table 2: XRD Structural Parameters

ParameterValueReference
N–N bond length1.35 Å
Dihedral angle (Cyclopropyl)18.23°

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of 4-chloro-5-cyclopropyl-1H-pyrazole and structurally related compounds:

Structural and Functional Group Variations

Compound Name CAS Number Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
This compound 1248516-15-5 Cl (4), cyclopropyl (5) C$6$H$7$ClN$_2$ 142.59 Halogen + cyclopropyl; versatile intermediate
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde 176387-54-5 Cl (5), phenyl (1), propyl (3), aldehyde (4) C${13}$H${13}$ClN$_2$O 248.71 Aldehyde group enhances electrophilicity
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid 128537-49-5 Cl (4), methyl (1), propyl (3), carboxylic acid (5) C$8$H${11}$ClN$2$O$2$ 202.64 Carboxylic acid improves solubility in polar solvents
5-Chloro-4-(chloromethyl)-1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole N/A Cl (5), chloromethyl (4), cyclopropyl (1), methylpyrazole (3) C${12}$H${12}$Cl$2$N$4$ 295.16 Dual chloro substituents; potential for cross-coupling reactions

Properties

IUPAC Name

4-chloro-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQAWEVXDQXJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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